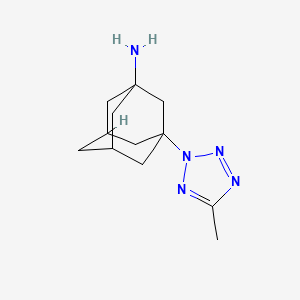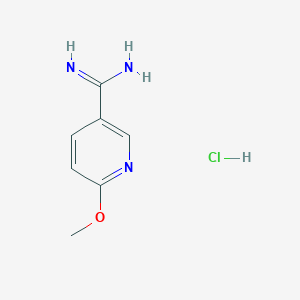
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has an indene moiety, which is a polycyclic hydrocarbon, attached to a 1,2,3-triazole ring, which is a type of azole, an organic compound with a five-membered ring that contains at least one nitrogen atom and four other atoms . The triazole ring is substituted with a methyl group and a carboxylic acid group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indene and triazole rings, and the substituents on the triazole ring. The indene ring is a fused ring system containing a benzene ring and a cyclopentene ring . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is acidic and can participate in acid-base reactions. The triazole ring can act as a base and nucleophile, and can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesized derivatives of 1,2,3-triazole have been characterized using NMR and mass spectrometry. These derivatives demonstrate moderate to good antimicrobial activity against bacterial and fungal organisms, showcasing their potential in antimicrobial applications (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019).
Antimicrobial Activity
- Substituted 1,2,3-triazoles synthesized through 1,3-dipolar cycloaddition reactions have shown antimicrobial activity, indicating their potential in developing new antimicrobial agents (Holla et al., 2005).
Methodology Development
- A novel method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid has been developed, highlighting the versatility and potential for developing new drugs using this compound (Liu et al., 2015).
Structural Analysis
- The structure of related triazole compounds has been determined experimentally and through quantum-chemical calculations, contributing to the understanding of their chemical properties and potential applications (Shtabova et al., 2005).
Antibacterial and Antifungal Properties
- Synthesized triazole derivatives have shown antibacterial and antifungal properties, useful in the development of new antimicrobial agents (Brahmayya et al., 2018).
Application in Peptidomimetics and Biologically Active Compounds
- The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid and its derivatives highlights their potential in creating peptidomimetics and biologically active compounds (Ferrini et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-12(13(17)18)14-15-16(8)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXBLKWAKIBPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(CCC3)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)
![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)


![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)
![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)



![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)



